

Technical Guide: Cyanamide, (4-ethyl-2-pyrimidinyl)- (CAS 102739-39-9)

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Compound of Interest

Compound Name: Cyanamide, (4-ethyl-2-pyrimidinyl)-(9CI)

Cat. No.: B021146

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for CAS number 102739-39-9 is limited in publicly accessible literature. This guide provides a comprehensive overview based on the known properties of the pyrimidine and cyanamide chemical classes to which this compound belongs.

Introduction

Cyanamide, (4-ethyl-2-pyrimidinyl)-, with the Chemical Abstracts Service (CAS) registry number 102739-39-9, is a heterocyclic organic compound. Its structure incorporates a pyrimidine ring, a foundational scaffold in numerous biologically active molecules, including nucleobases, and a reactive cyanamide group. This unique combination suggests potential for diverse applications in medicinal chemistry and drug discovery. The pyrimidine core is a well-established pharmacophore, and the cyanamide moiety offers a versatile handle for synthetic modifications.^[1]

Chemical Structure and Properties

The definitive structure of Cyanamide, (4-ethyl-2-pyrimidinyl)- consists of a pyrimidine ring substituted with an ethyl group at the 4-position and a cyanamide group at the 2-position.

Molecular Formula: C₇H₈N₄

Molecular Weight: 148.17 g/mol

While specific, experimentally determined physicochemical properties for this exact compound are not readily available, general characteristics can be inferred from its constituent functional groups.

Table 1: Predicted Physicochemical Properties

Property	Predicted Value/Characteristic	Rationale
Physical State	Likely a solid at room temperature	Similar heterocyclic compounds are often crystalline solids.
Solubility	Expected to have some solubility in polar organic solvents.	The presence of nitrogen atoms and the cyanamide group can contribute to polarity.
Melting Point	Not available	---
Boiling Point	Not available	---
pKa	The pyrimidine nitrogens are weakly basic.	The cyanamide group can exhibit acidic or basic properties depending on the conditions.

Synthesis and Characterization

General Synthetic Approach

While a specific, detailed experimental protocol for the synthesis of Cyanamide, (4-ethyl-2-pyrimidinyl)- is not published, a plausible synthetic route can be devised based on established methods for the synthesis of substituted pyrimidines and the introduction of the cyanamide group. A common strategy involves the condensation of a β -dicarbonyl compound (or its equivalent) with a guanidine derivative, followed by functional group manipulation.

A potential synthetic workflow is outlined below:

Caption: General synthetic workflow for Cyanamide, (4-ethyl-2-pyrimidinyl)-.

Experimental Protocol: A Representative Synthesis of a Substituted Pyrimidine

The following is a general procedure for a Biginelli-type reaction, which is a common method for synthesizing dihydropyrimidine derivatives and can be adapted for the synthesis of pyrimidines.

- **Reaction Setup:** To a solution of an aldehyde (1 mmol) and a β -ketoester (1 mmol) in ethanol (10 mL), add urea or a guanidine derivative (1.5 mmol) and a catalytic amount of an acid (e.g., HCl).
- **Reaction Execution:** Stir the mixture at reflux for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- **Work-up:** After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration.
- **Purification:** Wash the collected solid with cold ethanol and dry under vacuum. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Characterization

The structure of the synthesized Cyanamide, (4-ethyl-2-pyrimidinyl)- would be confirmed using a combination of spectroscopic techniques:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ^1H NMR would show characteristic signals for the ethyl group (a quartet and a triplet), as well as signals for the pyrimidine ring protons.
 - ^{13}C NMR would show distinct peaks for the carbons of the pyrimidine ring, the ethyl group, and the nitrile carbon of the cyanamide group.

- Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of 148.17 would be expected, along with characteristic fragmentation patterns.
- Infrared (IR) Spectroscopy: A strong absorption band in the region of 2200-2260 cm^{-1} would be indicative of the $\text{C}\equiv\text{N}$ stretch of the cyanamide group.

Potential Biological Activity and Signaling Pathways

Specific biological data for Cyanamide, (4-ethyl-2-pyrimidinyl)- is not available. However, the pyrimidine scaffold is a key component of many compounds with a wide range of biological activities.

Table 2: Reported Biological Activities of Pyrimidine Derivatives

Biological Activity	Examples of Pyrimidine-Containing Drugs	Reference
Anticancer	5-Fluorouracil, Methotrexate	[2][3]
Antiviral	Zidovudine (AZT)	[3]
Antibacterial	Trimethoprim	[2]
Antifungal	Flucytosine	[2]
Anti-inflammatory	[2]	
Antihypertensive	[3]	

The cyanamide group itself can interact with biological targets and is present in some bioactive molecules. The combination of the pyrimidine ring and the cyanamide group in Cyanamide, (4-ethyl-2-pyrimidinyl)- makes it a compound of interest for screening in various biological assays.

No specific signaling pathways involving Cyanamide, (4-ethyl-2-pyrimidinyl)- have been identified. Given the diverse activities of pyrimidine derivatives, this compound could potentially interact with a variety of cellular targets, including enzymes (e.g., kinases, dihydrofolate reductase) and receptors.

The logical workflow for investigating the biological activity of this compound would be as follows:

Caption: Drug discovery workflow for a novel chemical entity.

Conclusion

Cyanamide, (4-ethyl-2-pyrimidinyl)- (CAS 102739-39-9) is a molecule with potential for further investigation in the field of medicinal chemistry. While specific experimental data is currently lacking, its structural features suggest that it could be a valuable building block for the synthesis of novel compounds with a range of biological activities. Further research is required to elucidate its physicochemical properties, develop optimized synthetic routes, and explore its pharmacological profile.

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